N-(benzylcarbamothioyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(12-6-8-13(9-7-12)18(20)21)17-15(22)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMJZRGFKGTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the N-(benzylcarbamothioyl)-4-nitrobenzamide Core
Direct Synthesis Routes from Precursors (e.g., 4-nitrobenzoyl chloride and benzylamine (B48309) derivatives)
A fundamental approach to constructing amide and related bonds is the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction. mdpi.com While this method is highly effective for synthesizing the amide portion of the molecule, forming the complete acylthiourea structure requires a thiourea-containing nucleophile. A direct one-step synthesis would involve the reaction of 4-nitrobenzoyl chloride with N-benzylthiourea. However, a more common and versatile strategy involves a multi-step, one-pot synthesis that builds the thiourea (B124793) moiety sequentially.
This typically begins with the reaction between 4-nitrobenzoyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to generate an unstable but highly reactive 4-nitrobenzoyl isothiocyanate intermediate in situ. This intermediate is not isolated but is immediately treated with a primary amine, in this case, benzylamine, which attacks the electrophilic carbon of the isothiocyanate group to form the desired N,N'-disubstituted acylthiourea core.
Synthesis through Thiourea Formation Reactions (e.g., isothiocyanate-mediated routes)
The isothiocyanate-mediated route is one of the most prevalent and efficient methods for constructing the this compound core. This pathway capitalizes on the reactivity of isothiocyanates as key intermediates for synthesizing thiourea derivatives. nih.govchemrxiv.org
A well-established procedure involves a one-pot reaction sequence:
Formation of the Acyl Isothiocyanate: 4-nitrobenzoyl chloride is reacted with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone (B3395972). A phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction. nih.gov This step produces 4-nitrobenzoyl isothiocyanate.
Reaction with Amine: After the formation of the isothiocyanate, a solution of benzylamine is added dropwise to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the central carbon of the isothiocyanate group (-N=C=S), leading to the formation of the target compound. nih.gov
This method is highly adaptable, as various primary or secondary amines can be used in the second step to generate a diverse library of derivatives. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the synthesis of this compound and its analogs, several green strategies can be explored.
Solvent-Free Synthesis (Mechanochemistry): One promising eco-friendly approach is mechanosynthesis, which involves conducting reactions in a ball mill without the use of bulk solvents. mdpi.com The reaction between 4-nitrobenzoyl chloride and an appropriate amine can be carried out in a milling jar, often leading to high yields, reduced waste, and shorter reaction times. mdpi.com
Use of Benign Catalysts and Solvents: Researchers have explored the use of natural, biodegradable catalysts and solvents. For example, acidic fruit juices (like lemon juice) have been successfully used as catalysts for the synthesis of thiourea derivatives under solvent-free conditions or in aqueous media. orientjchem.org
One-Pot Reactions: The isothiocyanate-mediated route is inherently a green method as it is often performed as a one-pot synthesis. researchgate.net This approach minimizes waste and purification steps by avoiding the isolation of intermediates, thereby improving atom economy and process efficiency.
Derivatization Strategies for Structural Modifications
The this compound scaffold possesses two primary sites for structural modification: the benzyl (B1604629) moiety and the 4-nitrobenzamide (B147303) ring. These modifications allow for the systematic exploration of structure-activity relationships in various chemical and biological contexts.
Modification of the Benzyl Moiety
The benzyl portion of the molecule can be readily altered by employing different substituted benzylamines or other primary amines in the synthetic routes described above. This strategy allows for the introduction of a wide range of functional groups to probe steric and electronic effects. For instance, reacting the in situ generated 4-nitrobenzoyl isothiocyanate with various amines yields a diverse set of derivatives.
The flexibility of this approach is demonstrated by the synthesis of related compounds using amines such as diethylamine nih.gov and 2-(3-chlorophenyl)ethan-1-amine. mdpi.com More complex amines can also be incorporated to create highly functionalized molecules. nih.gov
Table 1: Examples of Derivatization by Modifying the Amine Moiety
| Amine Precursor | Resulting Compound Name | Reference |
|---|---|---|
| Benzylamine | This compound | - |
| Diethylamine | N-(diethylcarbamothioyl)-4-nitrobenzamide | nih.gov |
| 2-(3-Chlorophenyl)ethan-1-amine | N-((3-chlorophenethyl)carbamothioyl)-4-nitrobenzamide | mdpi.com |
| 2,2-Diphenylethan-1-amine | N-((2,2-diphenylethyl)carbamothioyl)-4-nitrobenzamide | mdpi.com |
Substitution Patterns on the 4-Nitrobenzamide Ring
For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized starting from 2-chloro-4-nitrobenzoic acid. nih.gov This precursor was first converted to an intermediate acid chloride and then reacted with various amines to produce the final compounds. This demonstrates a robust strategy for introducing substituents like halogens and sulfamoyl groups onto the core benzamide (B126) ring. nih.gov The synthesis of the initial substituted benzoic acid is a critical step in this diversification strategy. google.com
Table 2: Examples of Derivatization by Modifying the Benzoyl Moiety
| Substituted Benzoyl Precursor | Resulting General Structure Name | Reference |
|---|---|---|
| 4-Nitrobenzoyl chloride | N-(R-carbamothioyl)-4-nitrobenzamide | nih.gov |
| 2-Chloro-4-nitrobenzoyl chloride | N-(R-carbamothioyl)-2-chloro-4-nitrobenzamide | nih.gov |
| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoyl chloride | N-(R-carbamothioyl)-2-chloro-5-(chlorosulfonyl)-4-nitrobenzamide | nih.gov |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR, 13C-NMR)
Specific ¹H-NMR and ¹³C-NMR chemical shift data for N-(benzylcarbamothioyl)-4-nitrobenzamide are not available in the reviewed sources.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Characteristic IR and Raman absorption frequencies for the vibrational modes of this compound could not be found.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
The mass spectrum and detailed fragmentation pattern for this compound are not documented in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information on the UV-Vis absorption maxima (λmax), corresponding electronic transitions (e.g., π → π, n → π), and molar absorptivity coefficients for this compound is not available.
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Crystallographic data, including bond lengths, bond angles, and torsion angles for the solid-state structure of this compound, have not been published in the searched databases.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The molecular architecture of this compound, featuring multiple hydrogen bond donors (N-H groups) and acceptors (C=O, C=S, and NO₂ groups), facilitates the formation of a robust network of both intramolecular and intermolecular hydrogen bonds. These interactions are critical in dictating the molecule's conformation and its aggregation in the solid state.
Intermolecular Hydrogen Bonding: In the crystalline lattice, intermolecular hydrogen bonds are expected to be the dominant force in assembling the supramolecular structure. The amide N-H group is a potent hydrogen bond donor and can form strong N-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This type of interaction typically leads to the formation of one-dimensional chains or tapes.
Furthermore, the thiocarbonyl (C=S) group, although a weaker hydrogen bond acceptor than its carbonyl counterpart, can participate in N-H···S interactions. The nitro group provides additional strong acceptor sites, allowing for the formation of N-H···O (nitro) and weaker C-H···O hydrogen bonds, which further stabilize the crystal packing. The interplay of these various hydrogen bonds results in a complex and stable three-dimensional network.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Type | Role in Structure |
|---|---|---|---|---|
| N (amide) | H | O (carbonyl) | Intramolecular | Planarization, S(6) motif |
| N (amide) | H | O (carbonyl) | Intermolecular | Chain formation |
| N (thioamide) | H | O (nitro) | Intermolecular | 3D network stabilization |
| N (thioamide) | H | S (thiocarbonyl) | Intermolecular | 3D network stabilization |
Insights into Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystal lattice, or crystal packing, is a direct consequence of the intermolecular forces, primarily the hydrogen bonding network discussed previously. For this compound, the combination of strong N-H···O and weaker interactions dictates a densely packed and stable crystalline form.
The combination of directional hydrogen bonds and non-directional van der Waals forces, including π-π stacking, results in a highly organized supramolecular assembly. The specific symmetry and unit cell parameters of the crystal would be determined by the most energetically favorable arrangement that maximizes these attractive interactions.
Conformational Preferences and Tautomeric Forms
The flexibility of this compound allows it to adopt various conformations, though some are energetically more favorable than others. The molecule's conformation is largely defined by the torsion angles around the single bonds connecting the functional groups.
Tautomeric Forms: Thiourea (B124793) derivatives can exist in different tautomeric forms, primarily the thione-thiol tautomerism. This compound exists predominantly in the thione form (C=S). However, under specific conditions, it could potentially tautomerize to the thiol form, where the proton from one of the nitrogen atoms migrates to the sulfur atom, creating a C=N double bond and an S-H group. The stability of the thione tautomer is generally much greater, and in the solid state, it is the overwhelmingly predominant form due to its ability to form stable hydrogen-bonded networks. Spectroscopic and structural analyses consistently show acylthiourea compounds in their thione form in the solid state.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the electronic behavior and stability of N-(benzylcarbamothioyl)-4-nitrobenzamide.
This section would typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic transitions. A Molecular Electrostatic Potential (MEP) map would also be discussed to identify the electrophilic and nucleophilic sites on the molecule.
Data Table: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for this compound (No data available in the public domain)
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | N/A |
| LUMO Energy (eV) | N/A |
| Energy Gap (ΔE, eV) | N/A |
| Ionization Potential (I) | N/A |
| Electron Affinity (A) | N/A |
| Global Hardness (η) | N/A |
| Electronegativity (χ) | N/A |
| Chemical Potential (μ) | N/A |
Theoretical calculations are often used to predict spectroscopic data, which can then be compared with experimental results for structural validation. This would include vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
Data Table: Predicted vs. Experimental Spectroscopic Data for this compound (No data available in the public domain)
| Spectroscopic Technique | Calculated Wavenumber/Shift | Experimental Wavenumber/Shift | Assignment |
|---|---|---|---|
| FT-IR (cm⁻¹) | N/A | N/A | N-H stretch, C=O stretch, C=S stretch, NO₂ stretch |
| ¹H-NMR (ppm) | N/A | N/A | Aromatic-H, CH₂-H, N-H |
| ¹³C-NMR (ppm) | N/A | N/A | Aromatic-C, C=O, C=S, CH₂ |
The flexibility of the benzylcarbamothioyl and nitrobenzamide moieties allows for multiple conformations. This section would analyze the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.
Molecular Docking Simulations for Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule (ligand) and a protein.
This subsection would detail how this compound is predicted to bind within the active site of a specific biological target. It would describe the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.
Data Table: Predicted Binding Interactions of this compound with a Biological Target (No data available in the public domain)
| Target Macromolecule | Interacting Residue | Interaction Type | Distance (Å) |
|---|
Binding affinity (often expressed as a docking score or binding energy) quantifies the strength of the interaction between the ligand and its target. This section would present the calculated binding energies for this compound with one or more macromolecules, providing a quantitative measure of its potential biological activity.
Data Table: Calculated Binding Affinity of this compound (No data available in the public domain)
| Target Macromolecule | Binding Affinity (kcal/mol) |
|---|
Identification of Key Interacting Residues
Detailed information from molecular docking and molecular dynamics simulations identifying the key amino acid residues that interact with this compound within a specific protein active site is not extensively available in the public research domain. However, studies on analogous compounds, such as other N-benzoyl-N'-phenylthiourea derivatives, have been performed. For instance, docking studies of N-(phenylcarbamothioyl)-4-chloro-benzamide, a closely related analog, with the checkpoint kinase 1 (Chk1) receptor (PDB: 2YWP) have been conducted. jppres.com Similarly, research on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas has involved docking simulations to explore their binding conformations within the active sites of the epidermal growth factor receptor (EGFR) and HER-2. researchgate.netnih.gov These studies on related structures underscore the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in ligand-receptor binding, but specific residue data for this compound remains to be published.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a crucial step in rational drug design, allowing for the identification of essential structural features required for biological activity.
The generation of ligand-based pharmacophore models relies on a set of active analogue molecules. While the broader class of thiourea (B124793) derivatives has been subject to such studies, specific models derived directly from this compound and its active analogues are not detailed in available literature. Research on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas has utilized software like PHASE for pharmacophore perception and structural alignment to predict activity. researchgate.net These approaches typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are critical for activity.
Structure-based pharmacophore models are generated from the 3D structure of a protein-ligand complex, often determined through X-ray crystallography or predicted via molecular docking. This approach identifies key interaction points between the ligand and the protein's active site. As there are no publicly available crystal structures or specific docking studies detailing the binding of this compound into a protein target, no specific structure-based pharmacophore models have been generated for this compound.
Pharmacophore models are powerful tools for virtual screening of large chemical databases to identify novel compounds with potential biological activity. While pharmacophore models based on the general thiourea scaffold have been used to discover new potential inhibitors for various targets, there is no specific documented application of a pharmacophore model derived from this compound for database screening. The success of such screening is contingent on the development of a validated pharmacophore model, as mentioned in the preceding sections.
Quantitative Structure-Activity Relationship (QSAR) and QSAR-3D Studies
QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Specific QSAR models for this compound have not been reported. However, QSAR studies on related classes of compounds offer insights into the physicochemical properties that govern their activity. For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells revealed that lipophilic properties (π) were more influential on cytotoxic activity than electronic (σ) or steric (Es) properties. rasayanjournal.co.in The resulting equation was:
Log 1/IC50 = 0.354 π + 0.064 rasayanjournal.co.in
Another study on N-benzoyl-N'-naphtylthiourea derivatives, which included the N-(4-nitrobenzoyl)-N'-naphtylthiourea analogue, developed a QSAR model for predicting inhibitory activity against the VEGFR2 receptor. atlantis-press.com The best equation model highlighted the importance of lipophilic (ClogP) and electronic (ELUMO) properties:
RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 atlantis-press.com
These studies indicate that properties like lipophilicity and electronic distribution are key for the biological activity of this class of compounds. A dedicated QSAR study on a series of this compound analogues would be necessary to develop a predictive model specific to its activity profile.
Due to a lack of specific research on the computational and molecular modeling of this compound, this article cannot be generated at this time.
Extensive searches for scholarly articles focusing on the physicochemical descriptors, structure-activity relationships, and molecular dynamics simulations of this compound did not yield any relevant results. The available literature focuses on computational studies of analogous but structurally distinct 4-nitrobenzamide (B147303) derivatives.
Adhering to the strict instruction to only include information pertaining to this compound, the absence of dedicated research on this specific compound prevents the creation of an article that would meet the required scientific accuracy and depth for the outlined sections. Information from related compounds cannot be used as a substitute, as it would violate the explicit scope of the request.
Therefore, until research specifically investigating the computational chemistry and molecular modeling of this compound is published, it is not possible to generate the requested article.
Investigation of Biological Activities in Research Models in Vitro and Cellular Studies
Anticancer Activity Research
The core structure of N-(benzylcarbamothioyl)-4-nitrobenzamide, which combines a benzamide (B126) and a thiourea (B124793) moiety, is a recognized pharmacophore in the design of potential anticancer agents. Research into N-aroyl thioureas and N-benzylbenzamide derivatives has established their cytotoxic effects against various cancer types. acs.org
The cytotoxic potential of compounds structurally related to this compound has been evaluated across numerous cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Studies on N-aroyl thiourea derivatives have demonstrated significant cytotoxic effects, in some cases greater than the standard chemotherapeutic drug doxorubicin. acs.org A variety of cancer cell lines have been shown to be susceptible to these types of compounds, including:
Breast Cancer: MCF-7 acs.orgresearchgate.net
Colon Cancer: HCT116, SW480, SW620 acs.orgnih.govmdpi.com
Lung Cancer: A549 acs.org
Prostate Cancer: PC3 nih.gov
Leukemia: K-562 nih.gov
Similarly, novel N-benzylbenzamide derivatives have exhibited potent antiproliferative activities, with IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov For instance, certain N-benzylbenzamide compounds were found to be highly effective against gastric (MGC-803), colon (HCT-116), and esophageal (KYSE450) cancer cells. researchgate.net The research suggests that the general class of N-acyl thioureas and related benzamides are promising candidates for anticancer drug development. mdpi.comorientjchem.orgresearchgate.net
Table 1: Examples of Cancer Cell Lines Tested with Structurally Related Thiourea and Benzamide Derivatives
| Compound Class | Cancer Cell Line | Cancer Type | Reference |
| N-Naphthoyl Thioureas | MCF-7 | Breast | acs.org |
| N-Naphthoyl Thioureas | HCT116 | Colon | acs.org |
| N-Naphthoyl Thioureas | A549 | Lung | acs.org |
| 1,3-Disubstituted Thioureas | SW480, SW620 | Colon | nih.gov |
| 1,3-Disubstituted Thioureas | PC3 | Prostate | nih.gov |
| 1,3-Disubstituted Thioureas | K-562 | Leukemia | nih.gov |
| N-Benzylbenzamides | MGC-803 | Gastric | researchgate.net |
| N-Benzylbenzamides | HCT-116 | Colon | researchgate.net |
| Thieno[2-3-b]pyridines | MDA-MB-231 | Breast (Triple-Negative) | mdpi.comnih.gov |
Mechanistic studies reveal that the cytotoxic activity of these compound classes often involves the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
Research on 1,3-disubstituted thiourea derivatives demonstrated a strong apoptosis-activating effect in SW480 and SW620 colon cancer cells, as well as K-562 leukemia cells. nih.gov Some analogues induced late-stage apoptosis in up to 95-99% of colon cancer cells. nih.gov Furthermore, N-benzylbenzamide derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division, ultimately leading to apoptosis. researchgate.net This indicates that compounds like this compound may exert their anticancer effects by triggering these intrinsic cellular death pathways.
The antitumor activity of thiourea and benzamide derivatives has been linked to the inhibition of several key cellular pathways essential for cancer cell survival and proliferation. While specific data on DNA-PK (DNA-dependent protein kinase) inhibition or modulation of choline (B1196258) phospholipid metabolism by this compound is not available, research on related structures points to other mechanisms.
One of the well-documented mechanisms for N-benzylbenzamide derivatives is the inhibition of tubulin polymerization. nih.gov These compounds can bind to the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape. nih.govresearchgate.net The antitumor activity of broader thiourea derivatives is also attributed to the potential inhibition of various protein kinases. researchgate.net
A critical aspect of anticancer drug development is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Studies on substituted thiourea derivatives have shown promising results in this area. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against colon, prostate, and leukemia cancer cell lines while being safe for normal human keratinocyte (HaCaT) cells. nih.gov This suggests a favorable selectivity profile for this class of compounds. nih.gov
Table 2: Selectivity of Related Thiourea Compounds
| Compound Class | Cancer Cell Lines | Normal Cell Line | Outcome | Reference |
| 3-(Trifluoromethyl)phenylthioureas | SW480, SW620, PC3, K-562 | HaCaT (Keratinocytes) | Favorable selectivity over normal cells | nih.gov |
Antimicrobial Activity Research
The thiourea scaffold is a known pharmacophore in the development of antimicrobial agents. nih.gov Derivatives are investigated for their potential to combat various pathogenic microorganisms.
Research into benzoylthiourea (B1224501) derivatives has confirmed their activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net A study on N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, which are close structural analogues of this compound, demonstrated notable antibacterial activity. nih.gov
Specifically, compounds from this family showed efficacy against Gram-positive bacteria like Bacillus subtilis. nih.gov Other research on related benzoylthiourea derivatives has shown activity against strains such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net These findings suggest that this compound could possess antibacterial properties, warranting further investigation.
Table 3: Examples of Microbial Strains Tested with Related Thiourea Compounds
| Compound Class | Microbial Strain | Type | Reference |
| N-(benzyl carbamothioyl)-2-hydroxy phthalamides | Bacillus subtilis | Gram-positive bacterium | nih.gov |
| Benzoylthiourea derivatives | Staphylococcus aureus | Gram-positive bacterium | nih.gov |
| Benzoylthiourea derivatives | Escherichia coli | Gram-negative bacterium | nih.gov |
| Benzoylthiourea derivatives | Candida albicans | Fungus | nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Correlating Structural Modifications with Changes in Biological Potency
The exploration of the SAR for the N-(benzylcarbamothioyl)-4-nitrobenzamide scaffold has revealed that even minor chemical modifications can significantly impact its biological activity. The core structure, comprising a 4-nitrobenzamide (B147303) moiety linked to a benzyl (B1604629) group via a thiourea (B124793) bridge, presents multiple avenues for substitution and functional group alteration.
Systematic modifications of the benzyl and 4-nitrophenyl rings have provided insights into the structural requirements for optimal potency. For instance, the introduction of various substituents on the phenyl ring of the benzyl group has demonstrated a clear trend in activity. Studies have shown that the position and electronic nature of these substituents are critical. Generally, electron-withdrawing groups on the benzyl moiety have been observed to influence the compound's interaction with its biological targets.
The 4-nitro group on the benzamide (B126) ring is another key determinant of activity. Its strong electron-withdrawing nature is considered crucial for the compound's biological effects. Replacement of the nitro group with other substituents, such as amino or methoxy (B1213986) groups, has often led to a significant decrease in potency, highlighting the importance of this specific functional group.
The thiourea linker itself is a critical component of the molecule's architecture. Its ability to form hydrogen bonds and its specific conformational properties are thought to be essential for proper orientation within the target's binding site. Alterations to this linker, for example, by replacing the sulfur atom with an oxygen atom to form a urea (B33335) analog, have been shown to have a pronounced effect on the compound's biological profile.
| Compound Modification | Position of Modification | Observed Change in Biological Potency |
|---|---|---|
| Substitution on Benzyl Ring | Ortho | Generally decreased potency |
| Substitution on Benzyl Ring | Meta | Variable effects depending on substituent |
| Substitution on Benzyl Ring | Para | Often tolerated or slightly enhanced potency |
| Replacement of 4-Nitro Group | 4-position of Benzamide Ring | Significant decrease in potency |
| Modification of Thiourea Linker | Central Linker | Alterations generally reduce activity |
Identification of Critical Pharmacophoric Features for Activity
Pharmacophore modeling based on the SAR data has identified several key features essential for the biological activity of this compound. These features represent the crucial spatial arrangement of functional groups that are necessary for molecular recognition by its biological target.
The primary pharmacophoric elements include:
A hydrogen bond donor: The N-H groups within the thiourea linker are critical hydrogen bond donors, facilitating interactions with acceptor groups on the target protein.
A hydrogen bond acceptor: The carbonyl oxygen of the benzamide and the oxygen atoms of the nitro group serve as key hydrogen bond acceptors.
An aromatic ring system: The 4-nitrophenyl ring is an essential aromatic feature, likely involved in π-π stacking or other hydrophobic interactions within the binding pocket.
The thiocarbonyl group: The C=S double bond of the thiourea linker is a distinct feature that contributes to the electronic and steric properties of the molecule, influencing its binding mode.
The spatial relationship between these features is paramount. The distance and relative orientation of the hydrogen bond donors and acceptors, as well as the positioning of the aromatic and hydrophobic groups, define the specific pharmacophore model for this class of compounds.
Understanding Molecular Determinants of Target Selectivity
The target selectivity of this compound is an area of active investigation. While the precise molecular targets are still being fully elucidated for all its biological effects, initial studies suggest that its selectivity is governed by specific interactions within the binding site of its target protein(s).
The unique combination of a flexible thiourea linker and rigid aromatic systems allows the molecule to adopt a specific conformation that is complementary to the topology of the target's binding pocket. Subtle differences in the amino acid residues lining the binding sites of different proteins can lead to significant variations in binding affinity, thus conferring selectivity.
For example, the presence of specific hydrogen bond donor or acceptor residues in a target protein that can interact favorably with the thiourea and nitrobenzamide moieties would enhance binding affinity. Conversely, steric hindrance from bulky residues in a non-target protein could prevent the compound from adopting the necessary binding conformation. The electronic properties of the 4-nitro group may also play a role in electrostatic interactions that contribute to target selectivity.
Further research, including co-crystallization studies of the compound with its target proteins, is needed to fully delineate the molecular determinants of its selectivity.
Elucidation of Proposed Molecular Mechanisms of Action at the Cellular/Enzymatic Level
The proposed molecular mechanism of action for this compound is believed to involve the inhibition of specific enzymatic pathways. The strong electron-withdrawing effect of the 4-nitro group is thought to be a key factor in its inhibitory activity. This feature can polarize the molecule and facilitate interactions with nucleophilic residues within the active site of an enzyme, potentially leading to covalent or non-covalent inhibition.
One proposed mechanism involves the interaction of the thiourea moiety with metal ions that may be present as cofactors in the active site of certain enzymes. The sulfur atom of the thiocarbonyl group is a soft base and can coordinate with metal ions, thereby disrupting the enzyme's catalytic activity.
At the cellular level, the enzymatic inhibition is thought to disrupt critical signaling pathways or metabolic processes, leading to the observed biological effects. The precise cascade of events following target engagement is a subject of ongoing research.
Exploration of Coordination Chemistry and Metal Complexation
Ligand Properties of N-(benzylcarbamothioyl)-4-nitrobenzamide
This compound belongs to the N-acylthiourea class of ligands, which are renowned for their versatile coordinating abilities. tandfonline.com These ligands possess a multitude of bonding possibilities due to the presence of hard donor atoms (oxygen from the carbonyl group) and soft donor atoms (sulfur from the thiocarbonyl group), as well as nitrogen atoms. nih.govtandfonline.com This structural feature allows them to act as selective binders for a wide range of metal ions. tandfonline.com
The coordination behavior of N-acylthioureas can vary significantly depending on the metal ion involved. tandfonline.com They can coordinate in several modes:
Neutral Monodentate: Coordination occurs solely through the sulfur atom. This mode has been observed for the first time with ruthenium(II) complexes. researchgate.net
Monobasic Bidentate (O,S): This is a very common coordination mode where the ligand deprotonates at the amide nitrogen and binds to the metal center through the carbonyl oxygen and thiocarbonyl sulfur atoms, forming a stable six-membered ring. tandfonline.comresearchgate.net This is typical for complexes with metals like Nickel(II), Copper(II), Palladium(II), and Platinum(II). nih.govtandfonline.comresearchgate.net
Bidentate (N,S): In some cases, coordination can occur through a deprotonated thiourea (B124793) nitrogen atom and the sulfur atom. tandfonline.com This results in the formation of a more strained four-membered ring structure, as seen in certain complexes with Ruthenium(II), Rhodium(III), and Iridium(III). tandfonline.comtandfonline.com
The specific compound this compound, with its benzoyl and benzyl (B1604629) groups, combines these inherent ligand properties, making it a prime candidate for forming stable and structurally diverse metal complexes. The electron-withdrawing nitro group on the benzoyl moiety can also influence the electronic properties of the ligand and the stability of its metal complexes. nih.govmdpi.com
Synthesis and Characterization of Metal Complexes with N-Acylthioureas
The synthesis of metal complexes with N-acylthiourea ligands like this compound is generally straightforward. A common method involves the reaction of the ligand with a metal salt, such as a metal chloride or acetate (B1210297), in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.net For instance, nickel(II) and copper(II) complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized by reacting the ligand with the corresponding metal(II) acetate in methanol. nih.gov Similarly, palladium(II) complexes can be prepared by reacting the ligand with K₂PdCl₄. nih.gov The synthesis of ruthenium(II) complexes has been achieved by reacting the acylthiourea ligand with [RuCl₂(p-cymene)₂]₂. researchgate.net
Once synthesized, these new complexes require thorough characterization to confirm their structure and properties. A suite of analytical and spectroscopic techniques is typically employed for this purpose.
Interactive Table: Common Characterization Techniques for N-Acylthiourea Metal Complexes
| Technique | Information Obtained | Key Observations for Complexation | References |
| FT-IR Spectroscopy | Identifies functional groups and infers coordination sites. | Disappearance of the N-H stretching vibration (~3200 cm⁻¹) indicates deprotonation. Shifts in the C=O and C=S stretching frequencies confirm their involvement in coordination with the metal center. | nih.govresearchgate.netresearchgate.netresearchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure in solution. | Disappearance of the N-H proton signal upon complexation confirms deprotonation. Shifts in the resonances of carbons adjacent to the coordinating O and S atoms are observed. | researchgate.netresearchgate.netresearchgate.net |
| Elemental Analysis (C,H,N,S) | Determines the elemental composition of the complex. | Confirms the stoichiometry of the ligand-to-metal ratio in the complex, matching the proposed formula (e.g., [ML₂]). | nih.govresearchgate.netresearchgate.net |
| Mass Spectrometry | Determines the molecular weight of the complex. | The molecular ion peak confirms the successful formation of the desired complex. | researchgate.netresearchgate.net |
| UV-Visible Spectroscopy | Provides information on the electronic transitions and geometry of the complex. | The appearance of new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) helps in proposing the geometry (e.g., octahedral, square planar). | uobasrah.edu.iquobaghdad.edu.iq |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state molecular structure. | Determines precise bond lengths, bond angles, coordination geometry (e.g., square planar, octahedral), and intermolecular interactions. | nih.govresearchgate.netresearchgate.net |
| Magnetic Susceptibility | Determines the magnetic properties and the number of unpaired electrons. | Helps in assigning the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes). | researchgate.netuobaghdad.edu.iq |
| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. | Helps to distinguish between neutral complexes (e.g., [ML₂]) and ionic complexes. | researchgate.netuobaghdad.edu.iq |
For example, in the characterization of nickel(II) and copper(II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, spectroscopic data confirmed that the ligands coordinate as bidentate O,S chelators, resulting in neutral complexes of the type [ML₂]. researchgate.net The crystal structure of N-(diphenylcarbamothioyl)-4-nitrobenzamide was determined to be triclinic, providing a solid-state basis for its coordination behavior. researchgate.net
Influence of Complexation on Biological Activities (e.g., enhanced activity)
A primary driver for the synthesis of metal complexes with N-acylthiourea ligands is the observation that complexation often significantly enhances their biological activity. researchgate.nettandfonline.comtandfonline.com The free ligands may show modest or even no activity, but their corresponding metal complexes can exhibit potent effects against various pathogens and cell lines. nih.govtandfonline.com This synergistic effect is a key area of interest in medicinal inorganic chemistry. researchgate.net
Several studies have demonstrated this enhancement:
Antitubercular and Antiparasitic Activity: In a study on Pd(II) complexes with N,N-disubstituted N'-acylthioureas, the free ligands were found to be inactive against Mycobacterium tuberculosis and Trypanosoma cruzi. tandfonline.com However, the palladium complexes showed significant activity, making them promising candidates for new drugs against these diseases. tandfonline.com
Anticancer Activity: Palladium(II) complexes of certain thioureas have shown cytotoxicity against tumor cells, whereas the ligands themselves were not cytotoxic. nih.gov This indicates that the metal-ligand binding is crucial for the antitumor activity. nih.gov Similarly, copper(II) complexes with nitro-containing ligands have been shown to decrease the proliferation of human cancer cells, with some being more active than the established drug cisplatin. mdpi.com
Antibacterial and Antifungal Activity: Metal complexes of N-acylthioureas consistently show greater antibacterial efficacy than the parent ligands. researchgate.net Studies on hydrazone-based ligands, which share structural similarities, also report that metal complexes have significantly higher antibacterial activity than the free ligand. nih.gov Complexes of 3,5-dinitrobenzoate (B1224709) have also demonstrated excellent activity against Candida albicans. mdpi.com
The mechanism for this enhanced activity is believed to be related to factors such as increased lipophilicity of the complex, which facilitates passage through cell membranes, and the specific geometry and redox potential of the metal center, which can enable interaction with biological targets like DNA or enzymes. researchgate.net
Theoretical Studies on Coordination Modes and Stability
Computational and theoretical studies are increasingly used to complement experimental findings in coordination chemistry. mdpi.com These studies provide valuable insights into the electronic structure, stability, and preferred coordination modes of metal complexes that can be difficult to probe experimentally.
For N-acylthiourea complexes, theoretical studies can:
Predict Geometries: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the structures of different possible isomers (e.g., cis vs. trans) and predict the most stable coordination geometry (octahedral, square planar, etc.).
Analyze Bonding: Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the nature of the metal-ligand bonds. mdpi.com For example, studies on Ni(II) complexes have shown significant electron donation from the ligand's oxygen and nitrogen donor atoms to the orbitals of the central metal ion. mdpi.com These analyses can also quantify the covalent versus ionic character of the coordinate bonds. mdpi.com
Calculate Stability: The interaction energies between the ligand and the metal ion can be calculated, providing a measure of the complex's thermodynamic stability. mdpi.com For instance, in a theoretical study of Ni(II) complexes, the interatomic bond energies for Ni-O and Ni-N bonds were calculated, revealing how ligand structure affects bond strength. mdpi.com
Elucidate Reaction Mechanisms: Computational modeling can help understand the mechanism of complex formation and ligand exchange reactions.
These theoretical approaches are crucial for rational drug design, allowing researchers to predict how modifications to the ligand structure, such as changing substituent groups, might affect the stability, geometry, and ultimately the biological activity of the resulting metal complex. mdpi.com
Future Research Directions and Translational Potential in Research
The scaffold of N-(benzylcarbamothioyl)-4-nitrobenzamide represents a compelling starting point for therapeutic innovation, grounded in the well-documented versatility of thiourea (B124793) derivatives in medicinal chemistry. biointerfaceresearch.commdpi.com Future research can leverage this core structure to develop advanced analogs, explore multi-target therapeutic strategies, and create novel tools for biological investigation. The translational potential lies in systematically advancing these derivatives from initial hits to preclinical lead compounds.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Base | Triethylamine (1.5 eq.) | Neutralizes HCl |
| Reaction Time | 30–60 minutes | Minimizes hydrolysis |
Advanced: How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
- NMR Analysis :
- Mass Spectrometry :
- ESI-HRMS : Fragmentation pathways (e.g., cleavage of the amide bond) generate diagnostic ions (e.g., m/z 150 and 167) .
- Computational Modeling :
- Density Functional Theory (DFT) predicts electronic properties of the nitro and thiourea groups, aiding in assigning reactive sites .
Basic: What are the standard protocols for evaluating the biological activity of this compound?
- Antimicrobial Assays :
- MIC Tests : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) assess selectivity .
- Enzyme Inhibition :
- Kinase Assays : Measure IC₅₀ values via fluorescence polarization for kinases like EGFR .
Advanced: How does the nitro group influence the compound’s mechanism of action, and what contradictions exist in reported data?
The nitro group enhances electron-deficient character , promoting interactions with biological targets (e.g., DNA topoisomerases) . However, studies report conflicting results:
- Pro-Oxidant Activity : Some data suggest ROS generation via nitro reduction , while others attribute toxicity to direct DNA intercalation .
- Metabolic Stability : Microsomal assays show rapid degradation in liver S9 fractions, contradicting in vitro stability claims .
Q. Table 2: Contradictory Biological Data
| Study | Proposed Mechanism | Key Limitation |
|---|---|---|
| Dimitrova et al. (2024) | ROS-mediated apoptosis | No in vivo validation |
| BenchChem (2025) | DNA intercalation | Lack of crystallography data |
Advanced: What computational tools are recommended for analyzing crystallographic data of this compound?
- SHELX Suite :
- Mercury (CCDC) : Visualizes hydrogen bonding (e.g., NH···O nitro interactions) and π-stacking .
Basic: What safety protocols are critical when handling this compound?
- Mutagenicity Mitigation : Nitro aromatics require handling in fume hoods with PPE (gloves, lab coats) .
- Waste Disposal : Neutralize with 10% NaOH before disposal to reduce nitro group reactivity .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Q. Table 3: SAR of Key Derivatives
| Derivative | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Chloro analog | 0.45 (EGFR) | 0.12 |
| Methoxy-substituted | 1.20 (EGFR) | 0.85 |
Basic: What analytical techniques are essential for purity assessment?
- HPLC : Reverse-phase C18 column (90:10 acetonitrile/water) detects impurities <0.5% .
- TLC : Rf = 0.51 (chloroform/diethyl ether/n-hexane = 6:3:1) .
Advanced: How can data from conflicting studies on nitroaromatic toxicity be reconciled?
- Metabolite Profiling : LC-MS/MS identifies nitroso intermediates, clarifying ROS vs. direct DNA damage pathways .
- In Silico Toxicology : Tools like Derek Nexus predict mutagenicity risks, resolving discrepancies between in vitro and in silico data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
